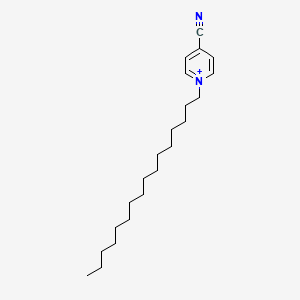
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate: is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a methoxy group, a nitro group, and a sulfonate ester group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-3-nitrobenzene-1-sulfonate typically involves the nitration of methyl 4-methoxybenzenesulfonate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and concentration of reagents, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-methoxy-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The sulfonate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and catalysts such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used under mild conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methoxy-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-methoxy-3-nitrobenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the sulfonate ester group can undergo nucleophilic attack. These interactions lead to the formation of various derivatives with different chemical properties .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-nitrobenzenesulfonate: Similar in structure but lacks the methoxy group.
4-Methoxy-3-nitrobenzene-1-sulfonamide: Similar but contains a sulfonamide group instead of a sulfonate ester.
4-Methoxy-2-methyl-1-nitrobenzene: Similar but contains a methyl group instead of a sulfonate ester.
Uniqueness: The presence of both a methoxy group and a nitro group on the benzene ring influences its reactivity in electrophilic and nucleophilic substitution reactions .
Eigenschaften
CAS-Nummer |
73822-67-0 |
|---|---|
Molekularformel |
C8H9NO6S |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
methyl 4-methoxy-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H9NO6S/c1-14-8-4-3-6(16(12,13)15-2)5-7(8)9(10)11/h3-5H,1-2H3 |
InChI-Schlüssel |
QNCIVBWPCQELBH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)






![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)




